6-Chloro-3-methoxy-2-nitrophenylboronic acid
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Overview
Description
6-Chloro-3-methoxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C7H7BClNO5. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methoxy, and nitro groups.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Chloro-3-methoxy-2-nitrophenylboronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity observed under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a boron source like bis(pinacolato)diboron (B2Pin2), in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction parameters, such as temperature, pressure, and catalyst loading, are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methoxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
6-Chloro-3-methoxy-2-nitrophenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine, methoxy, and nitro substituents, making it less reactive in certain contexts.
4-Chlorophenylboronic Acid: Similar structure but lacks the methoxy and nitro groups, affecting its reactivity and applications.
3-Methoxyphenylboronic Acid: Lacks the chlorine and nitro groups, leading to different chemical properties.
Uniqueness: 6-Chloro-3-methoxy-2-nitrophenylboronic acid is unique due to the combination of substituents on the aromatic ring, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(6-chloro-3-methoxy-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAHWWFPYIZFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1[N+](=O)[O-])OC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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